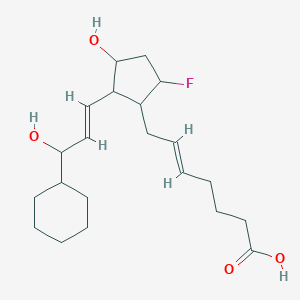
9-Fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes cyclohexyl, hydroxy, and fluoro groups, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid involves multiple steps, including the formation of cyclohexyl and fluoro groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include stringent quality control measures to ensure consistency and purity of the final product. The use of advanced technologies such as continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound may be studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for research in areas such as enzyme inhibition and signal transduction.
Medicine
In medicine, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-chloro-3-hydroxycyclopentyl)-5-heptenoic acid
- 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-bromo-3-hydroxycyclopentyl)-5-heptenoic acid
Uniqueness
Compared to similar compounds, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid stands out due to the presence of the fluoro group. This group can significantly influence the compound’s reactivity, stability, and interaction with biological molecules. The fluoro group can also enhance the compound’s potential for use in various scientific and industrial applications.
Properties
CAS No. |
117708-12-0 |
|---|---|
Molecular Formula |
C21H33FO4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(E)-7-[2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-fluoro-3-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H33FO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+ |
InChI Key |
NPJPRSYGKCKGRY-JHYQVCNUSA-N |
SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O |
Isomeric SMILES |
C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)F)O)O |
Canonical SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O |
Synonyms |
9-DAF 9-fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















